N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is a heterocyclic compound that features a pyrazole ring fused with a piperidine ring. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and drug discovery. The presence of both pyrazole and piperidine moieties in its structure makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1-methyl-1H-pyrazole with a suitable piperidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It can also act as an agonist or antagonist at receptor sites, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the piperidine moiety.
Piperidine: A basic nitrogen-containing heterocycle that forms the backbone of many bioactive compounds.
N-methylpiperidine: A methylated derivative of piperidine with similar chemical properties.
Uniqueness
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is unique due to the combination of the pyrazole and piperidine rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
1340369-23-4 |
---|---|
Molecular Formula |
C10H18N4 |
Molecular Weight |
194.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.